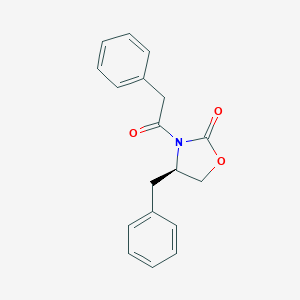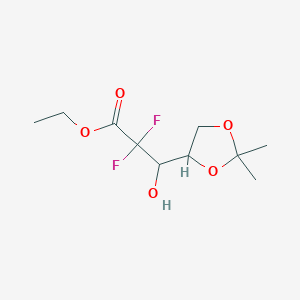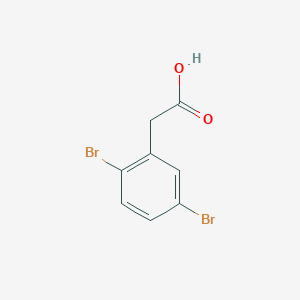![molecular formula C17H24N2O3S B051911 Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate CAS No. 120165-65-3](/img/structure/B51911.png)
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate, also known as MitoBloCK-7, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in the study of mitochondrial dynamics, which is the process by which mitochondria, the powerhouse of the cell, undergo changes in shape, size, and distribution within the cell.
Mecanismo De Acción
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate selectively inhibits mitochondrial fission by targeting the protein DRP1, which is a key regulator of mitochondrial fission. DRP1 is recruited to the mitochondrial outer membrane, where it forms a ring-like structure that constricts and divides the mitochondria. Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate inhibits the recruitment of DRP1 to the mitochondrial outer membrane, thereby preventing mitochondrial fission.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate selectively inhibits mitochondrial fission without affecting other cellular processes. In vivo studies have shown that Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate can cross the blood-brain barrier and selectively inhibit mitochondrial fission in the brain. This has potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where mitochondrial dysfunction is a contributing factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has several advantages for lab experiments. It is a selective inhibitor of mitochondrial fission, which allows for the study of mitochondrial dynamics without affecting other cellular processes. It can be used in both in vitro and in vivo studies, and it can cross the blood-brain barrier, allowing for the study of mitochondrial dynamics in the brain. However, there are also limitations to using Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, the synthesis of Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Direcciones Futuras
There are several future directions for research involving Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on mitochondrial dynamics in other cell types and tissues. Additionally, further research is needed to fully understand the long-term effects and potential side effects of Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate.
Métodos De Síntesis
The synthesis of Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate involves a multi-step process that starts with the reaction of 2-amino-6-methoxy-4,5,7-trimethylbenzothiazole with ethyl 4-bromobutanoate to form the intermediate product, ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate. This intermediate product is then subjected to a series of reactions involving palladium-catalyzed coupling and deprotection to yield the final product, Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has been shown to have potential applications in the study of mitochondrial dynamics. Mitochondrial dynamics play a crucial role in cellular processes such as energy production, cell signaling, and apoptosis. Dysregulation of mitochondrial dynamics has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has been shown to selectively inhibit mitochondrial fission, a process by which mitochondria divide and distribute within the cell. This inhibition of mitochondrial fission has been shown to have potential therapeutic applications in diseases where mitochondrial dysfunction is a contributing factor.
Propiedades
Número CAS |
120165-65-3 |
|---|---|
Nombre del producto |
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
Fórmula molecular |
C17H24N2O3S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
InChI |
InChI=1S/C17H24N2O3S/c1-6-22-13(20)8-7-9-18-17-19-14-10(2)11(3)15(21-5)12(4)16(14)23-17/h6-9H2,1-5H3,(H,18,19) |
Clave InChI |
FEAFRSXMFKTQOE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)OC)C |
SMILES canónico |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)OC)C |
Sinónimos |
Butanoic acid, 4-[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
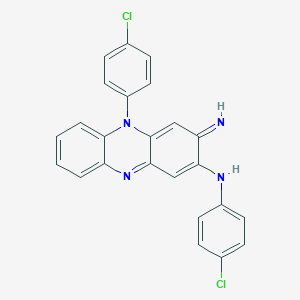
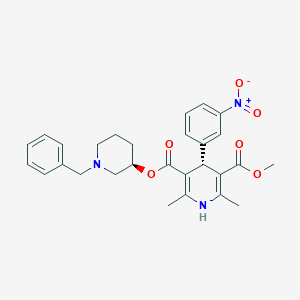
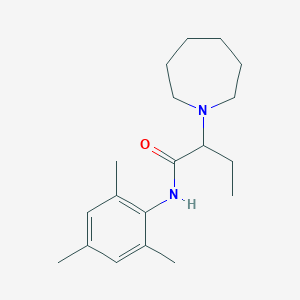
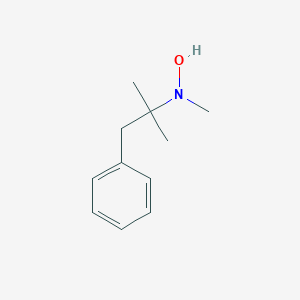
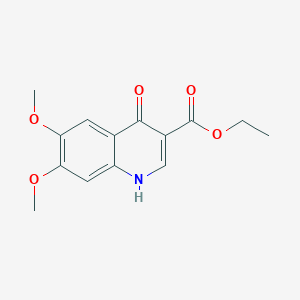

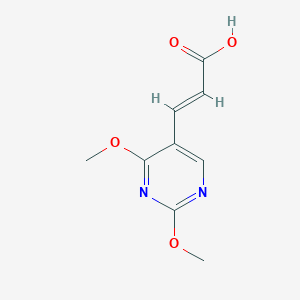
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)


